molecular formula C18H23N5O5S B2821083 benzyl (2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate CAS No. 1448132-74-8

benzyl (2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate

Cat. No.: B2821083
CAS No.: 1448132-74-8
M. Wt: 421.47
InChI Key: VWQCJZNWLARWDO-UHFFFAOYSA-N
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Description

Benzyl (2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound that features a benzyl group, a piperidine ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the triazole group. The final steps involve the attachment of the benzyl group and the carbamate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Benzyl (2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety is known to play a crucial role in binding to these targets, while the piperidine ring and benzyl group contribute to the overall stability and specificity of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
  • (7-methoxybenzofuran-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

Uniqueness

Benzyl (2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group, in particular, enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

Benzyl (2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate is a synthetic compound that incorporates a carbamate functional group along with a triazole moiety. The structural complexity of this compound suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Carbamate Group : Known for enhancing biological activity due to its ability to form hydrogen bonds and interact with biological macromolecules.
  • Triazole Moiety : This five-membered ring is often associated with antifungal and anticancer properties.
  • Piperidine Ring : A common structural motif in many pharmaceuticals that contributes to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The carbamate group can inhibit key enzymes by forming stable complexes, impacting metabolic pathways.
  • Receptor Modulation : The piperidine and triazole rings may interact with neurotransmitter receptors, influencing signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains and fungi through disruption of cellular processes.

Biological Activity Data

The following table summarizes the biological activities observed for similar carbamate derivatives:

CompoundTargetActivityReference
4-Nitrobenzyl CarbamateBacterial StrainsIC50 = 20 µM
Triazole DerivativeCancer Cell LinesCytotoxicity
Piperidine DerivativeAChE InhibitionModerate Inhibition

Case Studies

  • Antitubercular Activity : Research has indicated that carbamates similar to the compound exhibit potent antitubercular properties. For instance, certain derivatives showed MIC values as low as 5 µg/mL against Mycobacterium tuberculosis .
  • Anticancer Efficacy : A study evaluated the cytotoxic effects of triazole-containing compounds on various cancer cell lines. Notably, compounds with a structure similar to our target demonstrated significant inhibition of cell growth, suggesting potential for development as anticancer agents .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties through modulation of acetylcholinesterase activity, which is crucial in neurodegenerative diseases .

Properties

IUPAC Name

benzyl N-[2-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5S/c1-22-13-20-21-17(22)29(26,27)15-7-9-23(10-8-15)16(24)11-19-18(25)28-12-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQCJZNWLARWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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